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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the diverse applications of

imidazole derivatives in medicinal chemistry. Imidazole, a five-membered heterocyclic aromatic

compound, is a crucial scaffold in numerous clinically used drugs due to its ability to interact

with various biological targets.[1][2] This document details the therapeutic applications of

imidazole derivatives as anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory

agents. It includes summaries of their biological activities, detailed experimental protocols for

their evaluation, and diagrams of key signaling pathways and workflows.

Anticancer Applications of Imidazole Derivatives
Imidazole derivatives have emerged as a promising class of anticancer agents, exhibiting a

wide range of mechanisms to combat cancer cell proliferation and survival.[3][4] Their planar

structure allows them to intercalate with DNA, while the nitrogen atoms can coordinate with

metal ions in metalloenzymes or form hydrogen bonds with key residues in enzyme active

sites.[3]

Mechanisms of Anticancer Activity
The anticancer effects of imidazole derivatives are diverse and include:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 19 Tech Support

https://www.benchchem.com/product/b1322212?utm_src=pdf-interest
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Cell_Viability_Assays_of_Imidazole_Compounds.pdf
https://discovery.researcher.life/article/design-synthesis-and-biological-evaluation-of-novel-imidazole-derivatives-as-analgesic-and-anti-inflammatory-agents-experimental-and-molecular-docking-insights/2e63d69b32713339bb190a7cb7629706
https://www.ijsrtjournal.com/article/Significance+of+Imidazole+in+Cancer+Drug+Discovery+Recent+Advancements
https://pmc.ncbi.nlm.nih.gov/articles/PMC6084102/
https://www.ijsrtjournal.com/article/Significance+of+Imidazole+in+Cancer+Drug+Discovery+Recent+Advancements
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1322212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enzyme Inhibition: Many imidazole-based compounds target kinases, such as tyrosine

kinases, which are crucial for cancer cell signaling pathways that control growth and

proliferation.[3]

DNA Intercalation and Damage: Some derivatives can insert themselves between DNA base

pairs, disrupting DNA replication and transcription, ultimately leading to cell death.[3]

Induction of Apoptosis: Imidazole derivatives can trigger programmed cell death (apoptosis)

in cancer cells by increasing the levels of reactive oxygen species (ROS), leading to

oxidative stress.[3]

Microtubule Disruption: Certain compounds interfere with the dynamics of microtubules,

which are essential for cell division, leading to cell cycle arrest and apoptosis.[4]

Quantitative Data: In Vitro Cytotoxicity of Imidazole
Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of

various imidazole derivatives against different human cancer cell lines.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 19 Tech Support

https://www.ijsrtjournal.com/article/Significance+of+Imidazole+in+Cancer+Drug+Discovery+Recent+Advancements
https://www.ijsrtjournal.com/article/Significance+of+Imidazole+in+Cancer+Drug+Discovery+Recent+Advancements
https://www.ijsrtjournal.com/article/Significance+of+Imidazole+in+Cancer+Drug+Discovery+Recent+Advancements
https://pmc.ncbi.nlm.nih.gov/articles/PMC6084102/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1322212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound ID Cancer Cell Line IC50 (µM) Reference

MNI-6 HCT-116 (Colon) 21.12 [5]

HL-60 (Leukemia) 11.15 [5]

SNB-19

(Glioblastoma)
22.34 [5]

Compound 44 MCF-7 (Breast) 6.30 [6]

Compound 45 MCF-7 (Breast) 5.96 [6]

Compound 22 NUGC-3 (Gastric) 0.05 [4]

Compound 4k Caco-2 (Colon) 4.67 [7]

HCT-116 (Colon) 6.31 [7]

HeLa (Cervical) 7.25 [7]

MCF-7 (Breast) 3.15 [7]

Compound 6e Caco-2 (Colon) 5.22 [7]

HCT-116 (Colon) 8.14 [7]

HeLa (Cervical) 9.33 [7]

MCF-7 (Breast) 4.88 [7]

Experimental Protocol: MTT Assay for In Vitro
Cytotoxicity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

assay, a colorimetric method to assess the cytotoxic effects of imidazole derivatives on cancer

cell lines.[1][8]

Materials:

Human cancer cell line of interest (e.g., MCF-7, HCT-116)

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
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96-well plates

Imidazole derivative stock solution (in DMSO)

MTT solution (5 mg/mL in PBS)

DMSO (cell culture grade)

Phosphate-buffered saline (PBS)

CO2 incubator (37°C, 5% CO2)

Microplate reader

Procedure:

Cell Seeding: Harvest and count cells. Seed 1 x 10^4 cells per well in 100 µL of complete

medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.[8]

Compound Treatment: Prepare serial dilutions of the imidazole derivative in complete

medium. Replace the medium in the wells with 100 µL of the compound solutions at various

concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g.,

Doxorubicin). Incubate for 48 hours.[5]

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an

additional 4 hours.[5]

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each

well to dissolve the purple formazan crystals. Gently shake the plate for 5-10 minutes to

ensure complete dissolution.[5]

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Determine the IC50 value by plotting the percentage of cell viability against

the compound concentration.
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Experimental Workflow: MTT Assay

Seed cells in 96-well plate

Incubate for 24h

Treat with Imidazole Derivatives

Incubate for 48h

Add MTT solution

Incubate for 4h

Remove medium, add DMSO

Measure absorbance at 570 nm

Calculate IC50
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MTT Assay Workflow
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Antifungal Applications of Imidazole Derivatives
Imidazole derivatives are a cornerstone of antifungal therapy, widely used to treat both

superficial and systemic fungal infections. Their primary mechanism of action involves the

inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[9]

[10]

Mechanism of Antifungal Activity
The antifungal action of imidazoles is primarily due to:

Inhibition of Ergosterol Synthesis: Imidazole derivatives inhibit the fungal cytochrome P450

enzyme lanosterol 14α-demethylase. This enzyme is critical for the conversion of lanosterol

to ergosterol.[9]

Disruption of Fungal Cell Membrane: The depletion of ergosterol and the accumulation of

toxic sterol precursors alter the fluidity and integrity of the fungal cell membrane, leading to

impaired function and cell death.[9]

Inhibition of Fungal Growth: By disrupting the cell membrane, these compounds inhibit the

transformation of yeast forms to the invasive mycelial form in fungi like Candida albicans.[9]
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Antifungal Mechanism of Imidazole Derivatives

Imidazole Derivative

Lanosterol 14α-demethylase
(Fungal Cytochrome P450)

Inhibits

Ergosterol

Catalyzes conversion of

Lanosterol

Ergosterol Depletion Accumulation of
Toxic Sterols

Disruption of Fungal
Cell Membrane Integrity

Inhibition of Fungal Growth

Click to download full resolution via product page

Ergosterol Synthesis Inhibition

Quantitative Data: Antifungal Activity of Imidazole
Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of various

imidazole derivatives against different fungal strains.
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Compound ID Fungal Strain MIC (µg/mL) Reference

1b Candida albicans 12.5 [11]

Aspergillus niger 25 [11]

Halogenated

derivatives
Candida spp. 1 [12]

Experimental Protocol: Broth Microdilution Method for
Antifungal Susceptibility Testing
This protocol describes the broth microdilution method for determining the Minimum Inhibitory

Concentration (MIC) of imidazole derivatives against fungal strains, following CLSI guidelines.

[13]

Materials:

Fungal strain of interest (e.g., Candida albicans)

RPMI-1640 medium

96-well microplates

Imidazole derivative stock solution (in DMSO)

Spectrophotometer

Incubator (35°C)

Procedure:

Fungal Inoculum Preparation: Grow the fungal strain on Sabouraud dextrose agar. Prepare a

fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

Dilute this suspension in RPMI-1640 medium to achieve a final concentration of 0.5–2.5 x

10^3 CFU/mL.
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Compound Dilution: Prepare serial twofold dilutions of the imidazole derivative in RPMI-1640

medium in the 96-well plate.

Inoculation: Add 100 µL of the fungal inoculum to each well containing the diluted compound.

Include a growth control well (inoculum without compound) and a sterility control well

(medium only).

Incubation: Incubate the plate at 35°C for 24-48 hours.[14]

MIC Determination: The MIC is the lowest concentration of the compound that causes a

significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the

growth control.

Antibacterial Applications of Imidazole Derivatives
Imidazole derivatives have demonstrated significant potential as antibacterial agents, effective

against both Gram-positive and Gram-negative bacteria.[15][16]

Mechanism of Antibacterial Activity
The antibacterial mechanisms of imidazole derivatives include:

Inhibition of DNA Replication: Some derivatives interfere with bacterial DNA gyrase, an

enzyme essential for DNA replication.[17]

Cell Wall Synthesis Inhibition: They can disrupt the synthesis of peptidoglycan, a critical

component of the bacterial cell wall.

Cell Membrane Disruption: Imidazole compounds can damage the bacterial cell membrane,

leading to leakage of cellular contents and cell death.

Quantitative Data: Antibacterial Activity of Imidazole
Derivatives
The following table shows the Minimum Inhibitory Concentration (MIC) values of imidazole

derivatives against various bacterial strains.
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Compound ID Bacterial Strain MIC (µg/mL) Reference

HL1
Staphylococcus

aureus
625 [15]

MRSA 1250 [15]

Acinetobacter

baumannii
1250 [15]

Pseudomonas

aeruginosa
5000 [15]

HL2
Staphylococcus

aureus
625 [15]

MRSA 625 [15]

Escherichia coli 2500 [15]

Pseudomonas

aeruginosa
2500 [15]

Acinetobacter

baumannii
2500 [15]

3b Bacillus subtilis 4 [18]

Escherichia coli 128 [18]

1b
Staphylococcus

aureus
12.5 [11]

Bacillus subtilis 25 [11]

Escherichia coli 25 [11]

Pseudomonas

aeruginosa
50 [11]

Compound 6 Proteus mirabilis 1000 [19]

Shigella dysenteriae 125 [19]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 19 Tech Support

https://www.mdpi.com/2218-273X/14/9/1198
https://www.mdpi.com/2218-273X/14/9/1198
https://www.mdpi.com/2218-273X/14/9/1198
https://www.mdpi.com/2218-273X/14/9/1198
https://www.mdpi.com/2218-273X/14/9/1198
https://www.mdpi.com/2218-273X/14/9/1198
https://www.mdpi.com/2218-273X/14/9/1198
https://www.mdpi.com/2218-273X/14/9/1198
https://www.mdpi.com/2218-273X/14/9/1198
https://pmc.ncbi.nlm.nih.gov/articles/PMC7767166/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7767166/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3480755/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3480755/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3480755/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3480755/
https://www.researchgate.net/figure/MIC-values-g-mL-for-effects-of-thiazole-and-imidazole-derivatives-and-antibiotics-on_tbl1_277717037
https://www.researchgate.net/figure/MIC-values-g-mL-for-effects-of-thiazole-and-imidazole-derivatives-and-antibiotics-on_tbl1_277717037
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1322212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Listeria

monocytogenes
1000 [19]

Experimental Protocol: Broth Microdilution Method for
Antibacterial Susceptibility Testing
This protocol details the broth microdilution method to determine the MIC of imidazole

derivatives against bacterial strains.[15]

Materials:

Bacterial strain of interest (e.g., Staphylococcus aureus)

Mueller-Hinton Broth (MHB)

96-well microplates

Imidazole derivative stock solution (in 10% DMSO)

Spectrophotometer or microplate reader

Incubator (37°C)

Procedure:

Bacterial Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust the

turbidity to a 0.5 McFarland standard. Dilute to a final concentration of approximately 5 x

10^5 CFU/mL.

Compound Dilution: Perform twofold serial dilutions of the imidazole derivatives in MHB in

the 96-well plates.[15]

Inoculation: Add the bacterial inoculum to each well. Include a growth control and a sterility

control.

Incubation: Incubate the plates at 37°C for 18-24 hours.
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MIC Determination: The MIC is the lowest concentration of the compound that completely

inhibits visible bacterial growth.

Antiviral Applications of Imidazole Derivatives
Imidazole-containing compounds have shown promise as antiviral agents against a range of

viruses, including Human Cytomegalovirus (HCMV), Dengue virus, and Zika virus.[20][21]

Mechanism of Antiviral Activity
The antiviral mechanisms of imidazole derivatives are varied and can involve:

Inhibition of Viral Replication: Some compounds can inhibit viral polymerases or proteases

that are essential for the replication of the viral genome.[22]

Blocking Viral Entry: Certain derivatives may interfere with the attachment or entry of the

virus into host cells.

Quantitative Data: Antiviral Activity of Imidazole
Derivatives
The following table provides the half-maximal effective concentration (EC50) values for some

imidazole derivatives against different viruses.

Compound ID Virus EC50 (µM) Reference

Compound 1
Zika Virus (African

Strain)
1.9 [20]

Compound 8b Yellow Fever Virus 1.85 [20]

Compound 8c Dengue Virus 1.93 [20]

Experimental Protocol: Plaque Reduction Assay for
Antiviral Activity
This protocol describes a plaque reduction assay to evaluate the antiviral activity of imidazole

derivatives.
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Materials:

Host cell line susceptible to the virus of interest

Virus stock

Cell culture medium

Agarose or methylcellulose overlay medium

Imidazole derivative stock solution

Crystal violet staining solution

Procedure:

Cell Seeding: Seed host cells in 6-well plates and grow to confluence.

Virus Infection: Infect the cell monolayers with a known amount of virus (to produce a

countable number of plaques) for 1-2 hours.

Compound Treatment: Remove the virus inoculum and overlay the cells with medium

containing various concentrations of the imidazole derivative and a gelling agent (e.g.,

agarose).

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7

days).

Plaque Visualization: Fix the cells and stain with crystal violet to visualize and count the

plaques.

Data Analysis: Calculate the percentage of plaque reduction for each compound

concentration compared to the virus control. Determine the EC50 value.

Anti-inflammatory Applications of Imidazole
Derivatives
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Imidazole derivatives have demonstrated potent anti-inflammatory properties, making them

attractive candidates for the treatment of inflammatory diseases.[23][24]

Mechanism of Anti-inflammatory Activity
The anti-inflammatory effects of imidazole compounds are often attributed to:

Inhibition of Cyclooxygenase (COX) Enzymes: Many derivatives inhibit COX-1 and/or COX-

2, enzymes that are key to the synthesis of prostaglandins, which are mediators of

inflammation and pain.[23]

Reduction of Pro-inflammatory Cytokines: They can suppress the production of pro-

inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta

(IL-1β).[23][24]

Anti-inflammatory Mechanism of Imidazole Derivatives
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COX Inhibition Pathway

Quantitative Data: Anti-inflammatory Activity of
Imidazole Derivatives
The following table shows the in vivo anti-inflammatory activity of selected imidazole derivatives

in the carrageenan-induced paw edema model.

Compound ID
Inhibition of Paw Edema
(%)

Reference

2h 52.11 [25]

2l 49.58 [25]

3g 58.02 [25]

3h 55.40 [25]

3l 51.26 [25]

3m 52.94 [25]

Experimental Protocol: Carrageenan-Induced Paw
Edema in Rats
This in vivo protocol is a standard method for evaluating the acute anti-inflammatory activity of

new compounds.[23][26]

Materials:

Wistar rats (150-200 g)

Carrageenan solution (1% in sterile saline)

Imidazole derivative suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

Pletysmometer

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 19 Tech Support

https://www.benchchem.com/product/b1322212?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC3697195/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3697195/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3697195/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3697195/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3697195/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3697195/
http://www.orientjchem.org/vol40no1/schiffs-base-imidazole-derivatives-synthesis-and-evaluation-for-their-anti-inflammatory-activity/
https://www.inotiv.com/solutions/carrageenan-induced-paw-edema-rat-mouse
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1322212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one

week.

Compound Administration: Administer the imidazole derivative or vehicle (control) orally or

intraperitoneally to the rats.

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of

carrageenan solution into the sub-plantar region of the right hind paw of each rat.[27]

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at

0, 1, 2, 3, and 4 hours after the carrageenan injection.

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups

compared to the control group at each time point.

Experimental Workflow: Carrageenan-Induced Paw Edema

Administer Imidazole Derivative
or Vehicle to Rats

Inject Carrageenan into Paw

Measure Paw Volume at
0, 1, 2, 3, 4 hours

Calculate % Inhibition of Edema

Click to download full resolution via product page
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Paw Edema Assay Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 18 / 19 Tech Support

https://www.researchgate.net/figure/MIC-values-g-mL-for-effects-of-thiazole-and-imidazole-derivatives-and-antibiotics-on_tbl1_277717037
https://pdfs.semanticscholar.org/30d6/6be4d299be1182331294a5027e8c4389b9f9.pdf?skipShowableCheck=true
https://pubmed.ncbi.nlm.nih.gov/34766232/
https://pubmed.ncbi.nlm.nih.gov/34766232/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9337989/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9337989/
http://www.orientjchem.org/vol40no1/schiffs-base-imidazole-derivatives-synthesis-and-evaluation-for-their-anti-inflammatory-activity/
http://www.orientjchem.org/vol40no1/schiffs-base-imidazole-derivatives-synthesis-and-evaluation-for-their-anti-inflammatory-activity/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4027431/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4027431/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3697195/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3697195/
https://www.inotiv.com/solutions/carrageenan-induced-paw-edema-rat-mouse
https://www.creative-biolabs.com/drug-discovery/therapeutics/carrageenan-induced-paw-edema-model.htm
https://www.benchchem.com/product/b1322212#applications-of-imidazole-derivatives-in-medicinal-chemistry
https://www.benchchem.com/product/b1322212#applications-of-imidazole-derivatives-in-medicinal-chemistry
https://www.benchchem.com/product/b1322212#applications-of-imidazole-derivatives-in-medicinal-chemistry
https://www.benchchem.com/product/b1322212#applications-of-imidazole-derivatives-in-medicinal-chemistry
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1322212?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1322212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 19 / 19 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1322212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

